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Compound of Interest

Compound Name: Parp1-IN-9

Cat. No.: B12399056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Parp1-IN-9, also identified as compound 5c, is a potent inhibitor of Poly(ADP-ribose)

polymerase 1 (PARP1) with a reported half-maximal inhibitory concentration (IC50) of 30.51

nM.[1][2] PARP1 is a key enzyme in the cellular response to DNA damage, playing a critical

role in DNA repair, genomic stability, and cell death.[3][4][5][6] Inhibition of PARP1 has

emerged as a promising therapeutic strategy in oncology, particularly for cancers with

deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on

the principle of synthetic lethality.[3][7] Preclinical studies have demonstrated that PARP

inhibitors can enhance the efficacy of chemotherapy and radiation.[8][9] Parp1-IN-9 has

demonstrated anti-proliferative and apoptotic activity in cancer cell lines, with a reported IC50

of 3.65 μM against the MDA-MB-436 breast cancer cell line, suggesting higher potency than

the established PARP inhibitor Olaparib.[1][2]

These application notes provide a comprehensive overview of the available data for Parp1-IN-
9 and present detailed, generalized protocols for its dosage and administration in animal

models for efficacy, pharmacokinetic, and toxicity studies.
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Property Value Reference

Chemical Name

5-[[4-hydroxy-3-methoxy-5-

(piperidin-1-

ylmethyl)phenyl]methylidene]-1

,3-diazinane-2,4,6-trione

[1]

Molecular Formula C18H21N3O5 [1]

Molecular Weight 359.38 g/mol [1]

CAS Number 2494000-71-2 [1]

Appearance Solid [1]

LogP 1.3 [1]

In Vitro Activity of Parp1-IN-9
Assay Cell Line IC50 Reference

PARP1 Inhibition N/A 30.51 nM [1][2]

Antiproliferative

Activity
MDA-MB-436 3.65 µM [1][2]

Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response

pathway, which is the target of Parp1-IN-9.
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PARP1 Signaling in DNA Damage Response
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Caption: PARP1 activation at sites of DNA single-strand breaks and its subsequent inhibition by

Parp1-IN-9.

Experimental Protocols
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Due to the limited publicly available in vivo data for Parp1-IN-9, the following protocols are

based on established methodologies for other PARP inhibitors, such as Olaparib and Veliparib.

Researchers should perform initial dose-range finding and tolerability studies to determine the

optimal dose for Parp1-IN-9 in the specific animal model and tumor type being investigated.

Formulation and Administration
Parp1-IN-9 is a solid at room temperature and has low water solubility.[1] For in vivo

administration, it is recommended to prepare a suspension or solution suitable for the chosen

route of administration.

Suggested Formulations for Oral Gavage:

Suspension in 0.5% Carboxymethyl cellulose (CMC) and 0.25% Tween 80:

Weigh the required amount of Parp1-IN-9.

Prepare a 0.5% (w/v) solution of CMC in sterile water.

Add 0.25% (v/v) Tween 80 to the CMC solution and mix thoroughly.

Add the Parp1-IN-9 powder to the vehicle and vortex or sonicate until a uniform

suspension is achieved.

Solution in PEG400:

Dissolve Parp1-IN-9 in a minimal amount of DMSO.

Add PEG400 to the desired final volume and mix until the solution is clear. Ensure the final

DMSO concentration is low (typically <5%) to avoid toxicity.

Administration Routes:

Oral (p.o.): Oral gavage is a common route for PARP inhibitors.

Intraperitoneal (i.p.): Intraperitoneal injection can also be used.

The dosing volume should be adjusted based on the animal's weight (e.g., 10 mL/kg for mice).
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In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical efficacy study using a human tumor xenograft model in

immunocompromised mice.

Experimental Workflow:
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In Vivo Efficacy Study Workflow
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Caption: A generalized workflow for an in vivo efficacy study of Parp1-IN-9 in a xenograft

mouse model.

Detailed Protocol:

Animal Model: Use 6-8 week old female athymic nude mice or NOD-SCID mice.

Cell Line: Culture a relevant human cancer cell line (e.g., MDA-MB-436, which has shown in

vitro sensitivity to Parp1-IN-9).

Tumor Implantation: Subcutaneously inject 5 x 10^6 tumor cells in a 1:1 mixture of media

and Matrigel into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with

calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the

mice into treatment groups (n=8-10 mice per group):

Group 1: Vehicle control (e.g., 0.5% CMC, 0.25% Tween 80)

Group 2: Parp1-IN-9 (low dose, e.g., 25 mg/kg)

Group 3: Parp1-IN-9 (high dose, e.g., 50 mg/kg)

Group 4: Positive control (e.g., Olaparib, 50 mg/kg)

Treatment: Administer the assigned treatment daily via oral gavage for a specified period

(e.g., 21-28 days).

Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe

the animals for any signs of toxicity.

Endpoint: The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³), a

specific time point, or the development of adverse clinical signs.

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group

compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
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Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion

(ADME) of Parp1-IN-9.

Protocol Outline:

Animals: Use healthy mice or rats.

Dosing: Administer a single dose of Parp1-IN-9 via the intended clinical route (e.g., oral

gavage) and intravenously (i.v.) to determine bioavailability.

Sample Collection: Collect blood samples at various time points post-administration (e.g., 0,

0.25, 0.5, 1, 2, 4, 8, and 24 hours).

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until

analysis.

Bioanalysis: Quantify the concentration of Parp1-IN-9 in plasma samples using a validated

analytical method, such as LC-MS/MS.

Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, half-life (t1/2),

and oral bioavailability.

Toxicity Study
A preliminary toxicity study is crucial to determine the maximum tolerated dose (MTD) and to

identify potential side effects.

Protocol Outline:

Animals: Use healthy mice or rats.

Dose Escalation: Administer escalating doses of Parp1-IN-9 to different cohorts of animals

daily for a set period (e.g., 14 days).

Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body

weight, food and water intake, and behavior.
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Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood

count (CBC) and serum chemistry analysis to assess for hematological and organ toxicity.

Histopathology: Perform a necropsy and collect major organs for histopathological

examination.

MTD Determination: The MTD is defined as the highest dose that does not cause significant

toxicity (e.g., >20% body weight loss or mortality).

Conclusion
Parp1-IN-9 is a novel and potent PARP1 inhibitor with promising anti-cancer activity in vitro.

The provided protocols offer a framework for the in vivo evaluation of Parp1-IN-9 in animal

models. It is imperative for researchers to conduct initial dose-finding and tolerability studies to

establish the optimal and safe dosage for their specific experimental setup. These studies will

be critical in advancing the preclinical development of Parp1-IN-9 as a potential therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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